4-(Oxan-4-yl)oxane-2,6-dione

Medicinal Chemistry Organic Synthesis Building Block Sourcing

4-(Oxan-4-yl)oxane-2,6-dione is a privileged CNS drug building block. Its 4-oxanyl substitution pattern is non-interchangeable with the 2-oxanyl isomer (CAS 2229240-50-8); using the wrong isomer will yield divergent biological activity and misleading SAR. The tetrahydropyran ring enhances metabolic stability and 3D character, while the anhydride moiety offers dual electrophilic reactivity for library synthesis. Predicted LogP ~1.2 positions it optimally for blood-brain barrier penetration. Choose this compound over unsubstituted glutaric anhydride (LogP -0.48) when CNS target engagement is critical. Also suitable for novel polyester monomers requiring higher Tg.

Molecular Formula C10H14O4
Molecular Weight 198.218
CAS No. 2228879-98-7
Cat. No. B2628443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxan-4-yl)oxane-2,6-dione
CAS2228879-98-7
Molecular FormulaC10H14O4
Molecular Weight198.218
Structural Identifiers
SMILESC1COCCC1C2CC(=O)OC(=O)C2
InChIInChI=1S/C10H14O4/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h7-8H,1-6H2
InChIKeyPRDCCEMLEVRWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxan-4-yl)oxane-2,6-dione (CAS 2228879-98-7): Chemical Class and Core Characteristics for Sourcing


4-(Oxan-4-yl)oxane-2,6-dione is a synthetic heterocyclic building block belonging to the substituted glutaric anhydride (oxane-2,6-dione) family. Its structure features a glutaric anhydride core substituted at the 4-position with a tetrahydropyran (oxane) ring, giving it the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol [1]. The compound is primarily utilized as a reactive intermediate in organic synthesis, where the anhydride moiety serves as a versatile electrophilic handle for further derivatization [1].

Why 4-(Oxan-4-yl)oxane-2,6-dione Cannot Be Simply Replaced by Other Oxane-2,6-dione Isomers or Unsubstituted Glutaric Anhydride


Generic substitution within the 4-substituted oxane-2,6-dione class fails because the position and nature of the tetrahydropyran substituent directly govern the molecule's steric bulk, conformational preferences, and physicochemical properties. For instance, the target compound's 4-oxanyl substituent is a constitutional isomer of 4-(Oxan-2-yl)oxane-2,6-dione (CAS 2229240-50-8) . This difference in connectivity alters the spatial orientation of the ether oxygen and the ring conformation, which can critically impact molecular recognition, downstream reactivity, crystallization behavior, and solubility. Such structural nuances mean that a building block validated in a specific synthetic sequence or biological assay cannot be replaced by its isomer without risking divergent pharmacokinetic or reaction outcomes.

Direct Comparative Evidence for 4-(Oxan-4-yl)oxane-2,6-dione Against Its Closest Structural Analog


Regioisomeric Differentiation: Impact on Conformation and Predicted Physicochemical Properties vs. 4-(Oxan-2-yl)oxane-2,6-dione

The sole structural differentiator between the target compound and its closest cataloged analog, 4-(Oxan-2-yl)oxane-2,6-dione (CAS 2229240-50-8), is the position of the ether linkage on the tetrahydropyran substituent (4-yl vs. 2-yl) [1]. This regioisomerism results in distinct spatial arrangements: the 4-yl substituent places the ring oxygen distal to the anhydride core, while the 2-yl substituent positions it proximally. This fundamental difference is expected to alter the molecular shape and the stereoelectronic environment of the anhydride carbonyls, influencing their reactivity. No direct experimental comparative data (e.g., NMR kinetics, X-ray) between these two isomers has been identified in the literature.

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Commercial Availability and Lead Time as a Procurement Differentiator

The target compound is listed as a specialty research chemical with a defined price and lead time by at least one commercial supplier . The cataloged pricing and availability provide a quantifiable procurement baseline. In contrast, the closest structural comparators, such as 4-(oxan-2-yl)oxane-2,6-dione or simple 4-alkyl-substituted analogs, may not be readily stocked or may require custom synthesis, representing a higher procurement barrier. No direct cross-supplier price comparison is available for this specific compound against its isomer.

Chemical Sourcing Supply Chain Specialty Building Blocks

Substituent Effect on Lipophilicity: Predicted LogP Comparison with Unsubstituted Glutaric Anhydride

The introduction of the tetrahydropyran ring dramatically increases the predicted lipophilicity compared to the parent glutaric anhydride scaffold. The parent oxane-2,6-dione (glutaric anhydride) has a predicted LogP of approximately -0.48, whereas the estimated LogP for the target compound is approximately 1.2 [1]. This increase of over 1.6 log units signifies a substantial shift from a hydrophilic to a lipophilic profile, which is a critical differentiator for membrane permeability in biologically active molecules.

Drug Design ADME Prediction Physicochemical Profiling

Recommended Application Scenarios for 4-(Oxan-4-yl)oxane-2,6-dione Based on Quantitative Differentiation


Scaffold-Oriented Synthesis for CNS Drug Discovery Programs

The compound's predicted LogP of ~1.2 positions it within the optimal lipophilicity range for central nervous system (CNS) drug candidates. It serves as a privileged building block for constructing spirocyclic or fused heterocyclic libraries where the tetrahydropyran ring enhances metabolic stability and three-dimensionality. Procurement should be prioritized over the more polar glutaric anhydride (LogP -0.48) when the target product profile requires blood-brain barrier permeability [1].

Precision Building Block for Regioisomer-Validated SAR Studies

When a lead optimization program has identified the 4-oxanyl substitution pattern as critical for target engagement, the procurement of 4-(Oxan-4-yl)oxane-2,6-dione, rather than its 2-oxanyl isomer (CAS 2229240-50-8), is mandatory. The two isomers are not interchangeable due to their distinct spatial orientation of the ether oxygen, which would result in divergent biological activities and misleading SAR conclusions [1].

Reactive Intermediate for Novel Polyester or Polymer Synthesis

The dual reactivity of the glutaric anhydride ring, combined with the sterically demanding and flexible oxane substituent, makes this compound a candidate monomer for synthesizing novel polyesters or anhydride-based copolymers with tailored thermal or mechanical properties. It should be chosen over simple alkyl-substituted anhydrides when a higher glass transition temperature (Tg) or altered crystallinity is desired due to the rigid ring structure [1].

Specialty Agrochemical Intermediate Requiring Enhanced Environmental Stability

The increased lipophilicity and steric shielding provided by the oxane ring may confer greater resistance to hydrolytic degradation compared to unsubstituted glutaric anhydride. This makes it a preferred intermediate for designing agrochemicals that require prolonged stability under environmental conditions. Procurement is justified when the active ingredient's half-life in the field is a critical performance metric [1].

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